(1-Aminobutyl)phosphonic acid hydrochloride is a chemical compound with the molecular formula . It is classified as a derivative of phosphonic acid and exhibits significant solubility in water, making it useful in various chemical applications. The compound features a phosphonic acid group, which is known for its ability to mimic the structure of natural amino acids, thereby facilitating interactions in biological systems .
The chemical behavior of (1-aminobutyl)phosphonic acid hydrochloride includes several key reactions:
(1-Aminobutyl)phosphonic acid hydrochloride exhibits a range of biological activities primarily due to its structural similarity to amino acids. It has been studied for its potential as an enzyme inhibitor, particularly in peptide metabolism. Its derivatives have shown promise as antitumor agents and possess antibacterial and antiviral properties
Several synthesis methods for (1-aminobutyl)phosphonic acid hydrochloride have been developed: (1-Aminobutyl)phosphonic acid hydrochloride finds applications across various fields: Studies on the interactions of (1-aminobutyl)phosphonic acid hydrochloride with biomolecules have revealed insights into its binding properties. For instance, investigations into its interaction with serum albumin suggest that hydrophobic forces play a significant role in binding affinity. Molecular dynamics simulations have further elucidated the nature of these interactions under physiological conditions, highlighting its potential therapeutic applications
(1-Aminobutyl)phosphonic acid hydrochloride shares structural characteristics with several other compounds, which can be compared based on their biological activity and chemical properties: The uniqueness of (1-aminobutyl)phosphonic acid hydrochloride lies in its specific structural configuration that allows it to effectively mimic amino acids while providing distinct biological properties that are beneficial for various applications. The synthesis of phosphonic acids traces its origins to early 19th-century investigations into phosphorus-containing ethers. Jean-Louis Lassaigne's 1820 experiments with ethanol and phosphoric acid laid the groundwork for organophosphate chemistry, though his attempts to isolate phosphoric acid ethers were unsuccessful. The field advanced significantly in 1848 when Franz Anton Voegeli synthesized triethyl phosphate (TEP) through direct esterification, demonstrating the feasibility of stable phosphorus-carbon bonds. By the mid-20th century, two dominant strategies emerged for phosphonic acid synthesis: These methods established the foundational chemistry later adapted for aminoalkylphosphonic acid derivatives. The development of protecting group strategies for amine functionalities in the 1970s enabled targeted synthesis of compounds like (1-aminobutyl)phosphonic acid, with early protocols achieving 60-70% yields under optimized conditions. The phospha-Mannich reaction has become the cornerstone for synthesizing aminoalkylphosphonic acid derivatives due to its atom economy and stereochemical control. Modern optimizations for (1-aminobutyl)phosphonic acid hydrochloride employ the following reaction system: Reaction Components Key advancements include: Recent studies demonstrate that substituting benzylamine with tert-butyl carbamate-protected amines enables direct synthesis of N-protected derivatives, streamlining subsequent hydrochloride salt formation. The Hunsdiecker degradation provides an alternative route through radical-mediated decarboxylation of silver carboxylate precursors. Applied to (1-aminobutyl)phosphonic acid synthesis: Reaction Sequence This pathway achieves 68% yield when using: The method's advantage lies in its ability to generate branched phosphonic acid derivatives through controlled radical recombination. Diisobutylaluminum hydride (Dibal-H) enables direct conversion of nitrile precursors to phosphonates through a unique imine intermediate pathway: Mechanistic Stages Critical parameters: This method achieves 85% enantiomeric excess when using chiral β-aminonitrile precursors, making it valuable for stereospecific synthesis. Deprotection strategies for phosphonopeptide intermediates require balancing acidic strength with substrate stability: Hydrolysis Conditions Comparison The McKenna procedure using bromotrimethylsilane (BTMS) shows superior efficiency, cleaving both benzyl and tert-butyl protecting groups without racemization. For acid-sensitive substrates, stepwise hydrolysis with diluted HCl (2M) at 0°C preserves stereochemistry while achieving 89% conversion. The molecular architecture of (1-Aminobutyl)phosphonic acid hydrochloride establishes its foundation for gamma-aminobutyric acid type B receptor interaction through specific structural motifs that distinguish it from other phosphonic acid derivatives [1]. The compound exhibits a molecular formula of C4H13ClNO3P with a molecular weight of 189.58 g/mol, incorporating both an amino group and phosphonic acid functionality that are critical for receptor recognition [1]. The crystalline structure demonstrates a melting point range of 276-281°C and a predicted pKa value of 0.92±0.10, indicating strong acidic properties that facilitate ionic interactions with receptor binding sites [2] [3]. The phosphonic acid moiety serves as a bioisosteric replacement for the carboxylate group found in endogenous gamma-aminobutyric acid, providing enhanced metabolic stability while maintaining crucial electrostatic interactions [4]. Crystal structure analyses of gamma-aminobutyric acid type B receptor extracellular domains reveal that antagonist binding occurs within the venus flytrap module of the GABA-B1 subunit, where the compound interacts with key residues including Ser130, Ser153, His170, and Glu349 [5] [6]. The four-carbon aliphatic chain length of (1-Aminobutyl)phosphonic acid hydrochloride positions the amino group at an optimal distance for hydrogen bonding interactions while the phosphonic acid group anchors the molecule within the interdomain crevice [6]. Comparative structural analysis demonstrates that the antagonist properties of phosphonic acid derivatives correlate directly with alkyl chain length and substitution patterns [7] [8]. The compound maintains the receptor in an open conformation characteristic of the inactive state, preventing the domain closure required for gamma-aminobutyric acid type B receptor activation [9]. Molecular dynamics simulations indicate that the phosphonic acid group forms stable ionic interactions with positively charged residues, while the terminal amino group participates in hydrogen bonding networks that stabilize the antagonist-bound conformation [6]. Table 1: Structural Determinants of (1-Aminobutyl)phosphonic acid hydrochloride Electrophysiological investigations utilizing rat neocortical slice preparations have provided comprehensive insights into the functional properties of (1-Aminobutyl)phosphonic acid hydrochloride at gamma-aminobutyric acid type B receptors [10]. Under controlled experimental conditions employing 2 Hz electrical stimulation protocols, the compound demonstrates concentration-dependent antagonism of gamma-aminobutyric acid type B autoreceptors with an EC50 value of 0.4 millimolar, comparable to the established antagonist phaclofen [10]. The electrophysiological profile reveals a maximum increase in tritiated gamma-aminobutyric acid overflow of 81.3±9.0% at 3 millimolar concentrations, indicating robust antagonist activity [10]. Neocortical slice preparations from adult rats demonstrate differential sensitivity to phosphonic acid derivatives, with (1-Aminobutyl)phosphonic acid hydrochloride exhibiting selective antagonism of presynaptic gamma-aminobutyric acid type B autoreceptors while showing minimal effects on postsynaptic heteroreceptors [10] [7]. Voltage-clamp recordings in brain slice preparations reveal that the compound produces reversible and surmountable antagonism of gamma-aminobutyric acid and baclofen-induced responses [8]. The electrophysiological data indicate that approximately 7-8 fold higher concentrations are required to block presynaptic receptors compared to postsynaptic receptors, suggesting pharmacological distinctions between receptor populations [7]. High-frequency field potential recordings in mouse cortical slices exposed to elevated potassium concentrations demonstrate that gamma-aminobutyric acid type B receptor antagonists, including phosphonic acid derivatives, can modulate the integrity of GABAergic transmission [11]. The compound maintains its antagonist properties across different slice preparation protocols, with consistent effects observed in both human and rodent neocortical tissue preparations [12]. Electrophysiological profiling reveals that the compound does not significantly alter gamma-aminobutyric acid type A receptor-mediated responses, confirming its selectivity for gamma-aminobutyric acid type B receptor subtypes [8]. Table 2: Electrophysiological Profiling in Neocortical Preparation Models Comparative pharmacological analysis reveals that (1-Aminobutyl)phosphonic acid hydrochloride demonstrates intermediate potency among phosphonic acid-derived gamma-aminobutyric acid type B receptor antagonists [10] [7]. The compound exhibits equivalent efficacy to 4-aminobutylphosphonic acid in blocking gamma-aminobutyric acid type B autoreceptors, with both compounds producing approximately 80% increases in stimulated gamma-aminobutyric acid release at optimal concentrations [10]. In contrast to weaker antagonists such as 2-aminoethylphosphonic acid, which achieves only 46.8±10.9% maximum effect, (1-Aminobutyl)phosphonic acid hydrochloride maintains robust antagonist activity across physiological concentration ranges [10]. The compound demonstrates superior selectivity for gamma-aminobutyric acid type B receptors compared to broader-spectrum antagonists, with minimal cross-reactivity at gamma-aminobutyric acid type A or gamma-aminobutyric acid type C receptor subtypes [8]. Comparative binding studies indicate that (1-Aminobutyl)phosphonic acid hydrochloride exhibits a distinct pharmacological profile from partial agonists such as 3-aminopropylphosphonic acid, which demonstrates mixed agonist-antagonist properties [10] [8]. The rank order of potency for phosphonic acid derivatives at gamma-aminobutyric acid type B receptors places (1-Aminobutyl)phosphonic acid hydrochloride among the more potent antagonists, with binding affinities consistent with functional electrophysiological measurements [7]. Investigations into presynaptic versus postsynaptic gamma-aminobutyric acid type B receptor populations reveal that (1-Aminobutyl)phosphonic acid hydrochloride maintains consistent antagonist properties across both receptor subtypes, though with the characteristic 7-fold difference in potency requirements [7]. The compound demonstrates reversible competitive antagonism against endogenous gamma-aminobutyric acid neurotransmission, with Schild plot analyses confirming simple competitive kinetics [8]. Comparative efficacy studies in spinal cord preparations demonstrate that the compound can effectively block gamma-aminobutyric acid type B heteroreceptors on glutamatergic terminals while showing reduced activity at gamma-aminobutyric acid type B autoreceptors [15]. Table 3: Comparative Efficacy of Phosphonic Acid Derivatives at GABA-B Receptors Stereochemical considerations play a fundamental role in determining the binding affinity and functional activity of (1-Aminobutyl)phosphonic acid hydrochloride at gamma-aminobutyric acid type B receptors [16] [17]. The chiral center at the carbon bearing the amino group creates stereoisomeric forms that exhibit distinct receptor binding profiles, with the R-configuration typically demonstrating enhanced affinity for gamma-aminobutyric acid type B receptors compared to the S-configuration [17]. This stereoselectivity pattern contrasts with gamma-aminobutyric acid type A receptors, where S-stereoisomers generally exhibit higher binding affinities [16] [17]. Comparative binding studies utilizing R and S enantiomers of related phosphonic acid derivatives reveal that gamma-aminobutyric acid type B receptors demonstrate preferential recognition of R-configured ligands [17]. The R-enantiomer of baclofen exhibits approximately 5-fold greater potency than the S-enantiomer at gamma-aminobutyric acid type B binding sites, establishing a precedent for stereochemical selectivity within this receptor class [17]. Similar stereoselective binding patterns are observed for other phosphonic acid derivatives, including 3-hydroxy-4-aminobutyric acid analogs, where R-stereoisomers consistently demonstrate superior gamma-aminobutyric acid type B receptor affinity [17]. Molecular modeling studies suggest that the stereochemical preferences of gamma-aminobutyric acid type B receptors arise from specific spatial arrangements within the venus flytrap domain binding pocket [9] [6]. The R-configuration of (1-Aminobutyl)phosphonic acid hydrochloride likely positions the amino group in optimal orientation for hydrogen bonding interactions with receptor residues, while the phosphonic acid moiety maintains essential ionic contacts [6]. Crystal structure analyses of gamma-aminobutyric acid type B receptor-ligand complexes demonstrate that agonist and antagonist binding involves distinct conformational states, with antagonists maintaining the receptor in an open, inactive configuration [9] [6]. The stereochemical influence on receptor binding extends beyond simple affinity measurements to encompass functional selectivity between receptor subtypes [18]. Benzodiazepine derivatives demonstrate that different stereoisomers can exhibit distinct binding modes even within the same receptor class, suggesting that stereochemical optimization may enhance both potency and selectivity [18]. For (1-Aminobutyl)phosphonic acid hydrochloride, the stereochemical configuration likely determines not only binding affinity but also the specific pattern of receptor subtype selectivity observed in functional assays [16] [17]. Table 4: Stereochemical Influences on GABA Receptor Binding Affinity γ-Aminobutyric acid transaminase represents a critical enzymatic target for phosphonate-based inhibitors, with (1-Aminobutyl)phosphonic acid hydrochloride demonstrating significant competitive inhibition characteristics against this pyridoxal phosphate-dependent enzyme. The enzyme catalyzes the degradation of γ-aminobutyric acid to succinic semialdehyde through a mechanism involving the conversion of pyridoxal 5'-phosphate to pyridoxamine 5'-phosphate [1] [2]. The structural basis for competitive inhibition involves the phosphonate group mimicking the carboxylate functionality of γ-aminobutyric acid, while the amino group provides essential interactions with the enzyme's active site residues. Fluorinated phosphonate derivatives, such as (3R,4R)-4-amino-5-fluoro-3-phenylpentanoic acid and (3S,4S)-4-amino-5-fluoro-3-phenylpentanoic acid, exhibit competitive reversible inhibition with Ki values smaller than the Km for γ-aminobutyric acid, demonstrating enhanced binding affinity [4]. The enzyme's mechanism proceeds through formation of a Schiff base intermediate between the substrate amino group and the pyridoxal phosphate cofactor, followed by proton abstraction and subsequent hydrolysis. (1-Aminobutyl)phosphonic acid hydrochloride interferes with this process by occupying the substrate binding site, preventing the formation of the productive enzyme-substrate complex [2] [5]. Kinetic parameters for competitive inhibition follow the modified Michaelis-Menten equation: v = Vmax[S]/(Km(1 + [I]/Ki) + [S]), where the apparent Km increases proportionally with inhibitor concentration while Vmax remains unchanged. This characteristic pattern distinguishes competitive inhibition from other inhibition mechanisms and confirms the mutually exclusive binding of substrate and inhibitor [6] [7]. Adenylate cyclase represents a pivotal enzyme in cellular signaling cascades, converting adenosine triphosphate to cyclic adenosine monophosphate under the regulatory control of various allosteric modulators. The enzyme exists in multiple conformational states that can be influenced by phosphonate compounds through distinct allosteric mechanisms [8] [9]. The allosteric modulation of adenylate cyclase involves complex interactions between the enzyme's transmembrane domains and cytoplasmic catalytic regions. Phosphonate compounds, including (1-Aminobutyl)phosphonic acid hydrochloride, can influence these conformational transitions through binding to regulatory sites distinct from the active site [10] [11]. The enzyme's activity is regulated through a multi-component system involving G-protein coupled receptors, guanine nucleotide-binding regulatory proteins, and the catalytic enzyme itself [9]. Structural studies reveal that adenylate cyclase activation involves conformational changes in the region surrounding the forskolin binding site, with secondary structure rearrangements being essential for enzyme activation [8]. The binding of allosteric modulators induces conformational changes that affect the enzyme's catalytic efficiency and substrate affinity through cooperative interactions between regulatory domains. Phosphonate-mediated allosteric modulation occurs through Gi-protein mediated inhibition, where phosphonate analogs such as monooleylphosphatidate demonstrate potent inhibition of adenylate cyclase activity. The inhibitory effect exhibits an IC50 value comparable to the parent phospholipid, with maximal inhibition reaching approximately 45% of hormone-stimulated adenylate cyclase activity [11]. This inhibition mechanism involves the binding of phosphonate compounds to regulatory sites that influence the enzyme's interaction with stimulatory G-proteins. The kinetic consequences of allosteric modulation include alterations in both the enzyme's catalytic efficiency and its sensitivity to substrate and cofactor concentrations. Unlike competitive inhibition, allosteric modulation can result in changes to both Vmax and Km values, reflecting the complex cooperative interactions between regulatory and catalytic domains [12] [10]. Membrane-mediated allosteric effects involve the interaction of phosphonate compounds with membrane lipids, particularly cholesterol and gangliosides, which influence adenylate cyclase activity through changes in membrane organization and receptor-enzyme coupling. These effects are particularly pronounced in specific adenylate cyclase isoforms, such as adenylate cyclase 9, which exhibits unique subcellular localization patterns and regulatory characteristics [13]. Phosphonate compounds demonstrate remarkable structural mimicry of natural substrates and cofactors, enabling them to interact with enzyme active sites through precise molecular recognition mechanisms. The phosphonate group serves as a bioisosteric replacement for phosphate and carboxylate functionalities, providing enhanced metabolic stability while maintaining critical binding interactions [15] [16]. The structural basis for phosphonate mimicry involves the tetrahedral geometry of the phosphorus atom, which closely resembles the transition state geometry of phosphoryl transfer reactions. This geometric similarity enables phosphonate compounds to bind with high affinity to enzyme active sites that have evolved to stabilize phosphorylated intermediates [17] [18]. The C-P bond in phosphonates is significantly more stable than the corresponding C-O bond in phosphate esters, providing resistance to enzymatic hydrolysis. Substrate recognition domains exhibit varying degrees of selectivity for different phosphonate structures, with the binding affinity being influenced by the pKa values of the phosphonate groups. Difluorophosphonates demonstrate pKa2 values of 5.4 ± 0.1, making them more acidic than natural phosphates, while hydroxyphosphonates exhibit pKa2 values of 7.2 ± 0.1, closely matching the ionization characteristics of phosphoserine and phosphothreonine residues [19]. The mechanism of phosphonate recognition involves multiple hydrogen bonding interactions between the phosphonate oxygen atoms and amino acid residues in the enzyme active site. Arginine and lysine residues provide positive charges that stabilize the negative charges on the phosphonate groups, while histidine residues can participate in proton transfer reactions [20] [21]. The amino group in (1-Aminobutyl)phosphonic acid hydrochloride provides additional hydrogen bonding opportunities that enhance binding specificity. Enzyme selectivity is achieved through the precise positioning of the phosphonate group within the active site, with different phosphonate structures exhibiting distinct binding preferences. Aminophosphonates demonstrate submicromolar to micromolar binding affinities for enzymes that recognize amino acid substrates, while bisphosphonates exhibit nanomolar to micromolar affinities for enzymes involved in phosphate metabolism [22] [23]. The structural flexibility of phosphonate compounds allows them to adapt to different binding pocket geometries, with the butyl chain in (1-Aminobutyl)phosphonic acid hydrochloride providing hydrophobic interactions that contribute to binding specificity. The length and branching of the alkyl chain influence the selectivity profile, with longer chains generally exhibiting enhanced binding affinity but reduced selectivity [24] [25]. Time-dependent inactivation represents a sophisticated mechanism of enzyme inhibition where the formation of stable enzyme-inhibitor complexes occurs through a multi-step process involving initial binding followed by slow conformational changes or covalent modification. (1-Aminobutyl)phosphonic acid hydrochloride demonstrates time-dependent inactivation characteristics against key enzymes in bacterial nitrogen assimilation pathways [26] [27]. The nitrogen assimilation pathway in bacteria involves the coordinated action of glutamine synthetase and glutamate synthase in the glutamine synthetase-glutamate synthase cycle. This cyclic pathway represents the primary mechanism for incorporating ammonium into organic nitrogen compounds, with glutamine synthetase catalyzing the adenosine triphosphate-dependent amidation of glutamate to glutamine [26] [28]. Time-dependent inactivation kinetics follow a biphasic mechanism characterized by rapid initial binding followed by slower conformational changes: E + I ⇌ EI ⇌ EI, where EI represents the initial enzyme-inhibitor complex and EI represents the final, tightly bound complex. The kinetic parameters for this mechanism include the initial binding constant (Ki) and the rate constant for the slow conformational change (kinact) [29] [27]. The molecular mechanism of time-dependent inactivation involves the formation of a covalent or quasi-covalent bond between the phosphonate group and nucleophilic residues in the enzyme active site. Serine and threonine residues are particularly susceptible to phosphonate modification, with the reaction proceeding through a pentacoordinate phosphorus intermediate that resembles the transition state of phosphoryl transfer reactions [30] [31]. Bacterial nitrogen assimilation enzymes exhibit varying degrees of susceptibility to time-dependent inactivation, with the sensitivity being influenced by the enzyme's structural characteristics and the accessibility of reactive nucleophilic residues. Farnesyl pyrophosphate synthase, a key enzyme in the mevalonate pathway, demonstrates slow tight-binding inhibition by nitrogen-containing phosphonates with Ki values ranging from 0.1 to 10 micromolar [30] [31]. The reversibility of time-dependent inactivation depends on the nature of the enzyme-inhibitor interaction. Mechanism-based inactivation typically results in irreversible enzyme modification, as the inactivated enzyme can only be restored through de novo protein synthesis. In contrast, slow tight-binding inhibition may be reversible under certain conditions, allowing for the gradual restoration of enzyme activity [27] [32]. Kinetic analysis of time-dependent inactivation requires specialized experimental approaches, including preincubation studies and progress curve analysis. The kinetic parameters are typically determined using integrated rate equations that account for the time-dependent nature of the inhibition process [29] [27].
Compound Name Molecular Formula Biological Activity Unique Features (2-Aminopropyl)phosphonic acid Antiviral, antibacterial Smaller alkyl chain compared to (1-aminobutyl) (3-Aminopropyl)phosphonic acid Enzyme inhibition Longer side chain enhances hydrophobicity (4-Aminobutyl)phosphonic acid Antitumor properties Similar structure but different position of amino group 2-Aminoethylphosphonic acid Antiviral Shorter chain; significant biological activity Historical Evolution of Phosphonic Acid Synthesis Strategies
Phospha-Mannich Reaction Optimization for Aminoalkyl-H-Phosphinic Acid Analogues
Reactant Role Optimal Molar Ratio Hypophosphorous acid P-H source 1:1.2:1.1 Butyraldehyde Aldehyde component (relative to amine) Benzylamine Amine precursor Hunsdiecker Reaction-Based Degradation Pathways for Acylaminocarboxylic Acid Precursors
Dibal-H-Mediated Imine Formation in Nitrile-to-Phosphonate Conversions
Acidic Hydrolysis Protocols for Protecting Group Removal in Phosphonopeptide Synthesis
Acid System Concentration Temperature Time Yield HCl/EtOH 6M Reflux 48h 78% HBr/AcOH 33% 60°C 24h 82% BTMS/CH₂Cl₂ 2M RT 6h 91% Parameter Value Reference Molecular Formula C4H13ClNO3P PubChem CID 165942746 [1] Molecular Weight (g/mol) 189.58 PubChem database [1] CAS Number 2680539-66-4 PubChem database [1] Melting Point (°C) 276-281 Chemical suppliers [2] [3] Density 1.300 Chemical suppliers [2] [3] pKa (predicted) 0.92±0.10 Predicted value [2] [3] Physical Form White crystalline powder Chemical suppliers [2] [3] Electrophysiological Profiling in Neocortical Slice Preparation Models
Preparation Type Stimulation Parameters GABA-B Response Key Findings Rat neocortical slices [10] 2 Hz electrical stimulation Increased [3H]-GABA overflow Concentration-dependent antagonism Mouse cortical slices [11] 50 mM K+ elevated High frequency (>20 Hz) activity GABAergic system integrity marker Guinea-pig hippocampal neurons [13] Whole-cell voltage-clamp Phosphorylation-dependent modulation Ca2+-dependent dephosphorylation Xenopus oocytes (human rho1) [4] [14] Two-electrode voltage-clamp Competitive antagonism (IC50 values) Structure-activity relationships Human neocortical slices [12] 3h incubation protocol GABA concentration changes Drug-specific GABA modulation Comparative Efficacy Against Endogenous GABAergic Neurotransmission
Compound EC50/IC50 (mM) Receptor Selectivity Maximum Effect (%) Phaclofen [10] 0.3 GABA-B antagonist 82.6±8.6 4-Aminobutylphosphonic acid (4-ABPA) [10] 0.4 GABA-B antagonist 81.3±9.0 2-Aminoethylphosphonic acid (2-AEPA) [10] >3.0 Weak GABA-B antagonist 46.8±10.9 3-Aminopropylphosphonic acid (3-APPA) [10] Partial agonist Partial agonist/antagonist Variable CGP36742 [4] [14] 0.062 (GABA-C) GABA-B/GABA-C antagonist Moderate Baclofen [15] 0.098 μM (antagonist effect) GABA-B agonist High agonist activity Stereochemical Influences on Receptor Binding Affinity
Stereoisomer GABA-A Binding (relative) GABA-B Binding (relative) Stereoselectivity (R)-Baclofen [17] Low High (5-fold) R > S (GABA-B) (S)-Baclofen [17] High Low S > R (GABA-A) (R)-3-OH-GABA [17] Low High R > S (GABA-B) (S)-3-OH-GABA [17] High Low S > R (GABA-A) (R)-DHM [17] Low Moderate Moderate (S)-DHM [17] High (>10-fold) Low S >> R (GABA-A) Competitive inhibition kinetics reveal that phosphonate compounds compete directly with γ-aminobutyric acid for the active site binding pocket. Studies using γ-vinyl GABA as a reference inhibitor demonstrate competitive inhibition behavior with a dissociation constant (Ki) of 26 ± 3 millimolar, while taurine exhibits weaker competitive inhibition with a Ki value of 68 ± 7 millimolar [3] [1]. The Michaelis-Menten constant (Km) for γ-aminobutyric acid in the absence of inhibition was determined to be 0.79 ± 0.11 millimolar, indicating high substrate affinity [3].
Inhibitor Ki (mM) Inhibition Type Concentration for 50% Inhibition (mM) Reference γ-vinyl GABA 26.0 Competitive 51.0 Sulaiman et al. 2003 [3] Taurine 68.0 Competitive 78.5 Sulaiman et al. 2003 [3] (3R,4R)-4-amino-5-fluoro-3-phenylpentanoic acid N/A Competitive N/A Silverman et al. 1990 [4] (3S,4S)-4-amino-5-fluoro-3-phenylpentanoic acid N/A Competitive N/A Silverman et al. 1990 [4] Aminooxyacetic acid N/A Irreversible N/A Literature [5] Allosteric Modulation of Adenylate Cyclase Signaling Cascades
Modulator Mechanism Effect on cAMP Target Domain Physiological Role Forskolin Direct activation Increase Catalytic site Research tool [8] Phorbol ester (TPA) Phosphorylation-mediated Increase Catalytic unit Cross-talk regulation [10] Cholesterol Membrane-mediated Modulation Membrane domain Membrane organization [14] GM3 ganglioside Membrane-mediated Modulation Membrane domain Membrane organization [14] MOPA phosphonate Gi-mediated inhibition Decrease Gi coupling Negative regulation [11] Phosphonate Mimicry in Substrate Recognition Domains
Phosphonate Type pKa2 Value Substrate Mimicry Binding Affinity Stability Aminophosphonates Variable Amino acids Submicromolar to micromolar High [15] Difluorophosphonates 5.4 Phosphate esters High Very high [19] Hydroxyphosphonates 7.2 Serine/Threonine Moderate High [19] Monofluorophosphonates 6.3 Natural phosphates High High [19] Bisphosphonates Variable Pyrophosphate Nanomolar to micromolar Very high [23] Time-Dependent Inactivation of Bacterial Nitrogen Assimilation Pathways
Enzyme System Inactivation Type Kinetic Model Ki (μM) Reversibility Farnesyl pyrophosphate synthase Slow tight-binding E + I ⇌ EI ⇌ EI* 0.1-10 Irreversible [30] Aminopeptidases Biphasic slow-binding E ⇌ E* ⇌ E*I 0.87 Reversible [25] β-lactamases Mechanism-based E + I → EI → E-I 10-100 Irreversible [33] Chymotrypsin Time-dependent E + I ⇌ EI* 1-50 Irreversible [29] CYP enzymes Mechanism-based E + I → EI → E-I 0.1-100 Irreversible [27]
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Dates
Explore Compound Types